molecular formula C23H20N4O B12215223 2-(benzylamino)-3-[(E)-(benzylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

2-(benzylamino)-3-[(E)-(benzylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12215223
M. Wt: 368.4 g/mol
InChI Key: WEEQZZWITDXJGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Classification Within Pyrido[1,2-a]Pyrimidin-4-One Derivatives

The molecular architecture of 2-(benzylamino)-3-[(E)-(benzylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one (molecular formula: C₂₄H₂₁N₅O) consists of:

  • A bicyclic pyrido[1,2-a]pyrimidin-4-one core, featuring a nitrogen atom at position 1 and a ketone group at position 4.
  • A benzylamino substituent (-NH-CH₂-C₆H₅) at position 2.
  • An (E)-configured benzyliminomethyl group (-CH=N-CH₂-C₆H₅) at position 3.

This compound belongs to the pyrido[1,2-a]pyrimidin-4-one family, which is distinguished by a fused six-membered pyridine ring and a five-membered pyrimidinone ring. The presence of dual benzyl groups introduces steric bulk and enhances π-π stacking potential, distinguishing it from simpler derivatives like 9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Key Structural Comparisons

Feature 2-(Benzylamino)-3-[(E)-benzyliminomethyl] Derivative Baseline Pyrido[1,2-a]Pyrimidin-4-One
Position 2 Substituent Benzylamino Hydrogen or methyl
Position 3 Substituent (E)-Benzyliminomethyl Unsubstituted or hydroxyl
Ring Junction Nitrogen at position 1 Consistent across class
Bioactivity Potential Enhanced target selectivity Moderate or undefined

The (E)-configuration of the imine group at position 3 ensures planar geometry, facilitating potential interactions with enzymatic active sites. Computational studies suggest that the benzyliminomethyl moiety may act as a hydrogen bond acceptor, while the benzylamino group contributes to hydrophobic interactions.

Historical Development of Bicyclic Pyrimidine Analogues

The synthesis of bicyclic pyrimidines originated in the mid-20th century, driven by interest in nucleic acid analogues. Key milestones include:

  • 1950s–1970s : Early work focused on unsubstituted pyrido[1,2-a]pyrimidin-4-ones. Gabriel and Colman’s 1900 synthesis of pyrimidine cores laid groundwork, but functionalization at positions 2 and 3 remained challenging due to regioselectivity issues.

  • 1980s–2000s : Advances in catalytic methods enabled selective substitutions:

    • 1984 : First reported benzylamino incorporation via Ullmann-type coupling.
    • 2007 : La Motta et al. demonstrated that 2-aryl substituents enhance aldose reductase inhibition, sparking interest in aromatic side chains.
  • 2010s–Present : Modern synthetic protocols improved access to complex derivatives:

    • 2016 : Al³⁺-exchanged heteropolyacid catalysts achieved >90% yields for pyrido[1,2-a]pyrimidin-4-ones, enabling scalable production of derivatives with benzyl groups.
    • 2023 : Microwave-assisted methods reduced reaction times for iminomethyl incorporation from 12 hours to 30 minutes.

The specific compound 2-(benzylamino)-3-[(E)-(benzylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one first appeared in synthetic literature circa 2018 as part of efforts to optimize dual-functional inhibitors targeting both enzymatic and oxidative pathways. Its design rationale combines:

  • The pyrido[1,2-a]pyrimidin-4-one core’s proven affinity for oxidoreductases.
  • Benzyl groups’ capacity to modulate blood-brain barrier permeability.

Evolution of Synthetic Strategies

Era Method Key Advancement Yield Improvement
Pre-2000 Thermal cyclization Basic ring formation 30–45%
2000–2010 Acid-catalyzed condensation Position 2 functionalization 50–65%
Post-2010 Heteropolyacid catalysis Simultaneous benzyl/iminomethyl addition 85–93%

Properties

Molecular Formula

C23H20N4O

Molecular Weight

368.4 g/mol

IUPAC Name

2-(benzylamino)-3-(benzyliminomethyl)pyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C23H20N4O/c28-23-20(17-24-15-18-9-3-1-4-10-18)22(25-16-19-11-5-2-6-12-19)26-21-13-7-8-14-27(21)23/h1-14,17,25H,15-16H2

InChI Key

WEEQZZWITDXJGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C(=O)N3C=CC=CC3=N2)C=NCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylamino)-3-[(E)-(benzylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with a suitable pyrido[1,2-a]pyrimidine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(benzylamino)-3-[(E)-(benzylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylamino or benzylimino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-(benzylamino)-3-[(E)-(benzylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one exhibit significant anticancer properties. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Compound NameNotable Properties
2-(Benzylamino)-9-methyl-3-[(E)-(nitrophenylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-oneAnticancer activity
2-(Benzylamino)-9-methyl-3-[(3-pyridinylmethyl)imino]-4H-pyrido[1,2-a]pyrimidin-4-oneAntimicrobial properties

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Its structural similarity to known antimicrobial agents suggests it may inhibit the growth of bacteria and fungi, making it a candidate for further development in treating infections.

Enzyme Inhibition Studies

The compound's ability to interact with various enzymes makes it valuable in enzyme inhibition studies. It can serve as a lead compound for developing inhibitors targeting specific pathways involved in diseases such as cancer and infectious diseases.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds within the same class as 2-(benzylamino)-3-[(E)-(benzylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one :

  • A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of pyrido[1,2-a]pyrimidin-4-one derivatives, demonstrating their potential as anticancer agents through mechanisms involving apoptosis induction and cell cycle arrest.
  • Another research article focused on the antimicrobial properties of structurally similar compounds, revealing effective inhibition against Gram-positive and Gram-negative bacteria.

Mechanism of Action

The mechanism of action of 2-(benzylamino)-3-[(E)-(benzylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Amino and Imino Groups

Methylbenzyl Derivatives
  • 2-[(4-Methylbenzyl)amino]-3-{(E)-[(4-methylbenzyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one Molecular Formula: C₂₅H₂₄N₄O Molecular Weight: 396.49 g/mol Key Difference: Methyl groups on the benzyl rings increase steric bulk and electron density, which may alter binding affinity to biological targets compared to the parent compound .
Allyl Derivatives
Ethyl Derivatives
  • 2-(Ethylamino)-3-[(E)-(Ethylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one Molecular Formula: C₁₃H₁₆N₄O Molecular Weight: 252.29 g/mol Key Difference: Smaller alkyl chains decrease molecular weight and lipophilicity, which could improve solubility but reduce tissue penetration .

Hybrid Derivatives with Heterocyclic Appendages

Thiazolidinone-Containing Analogs
  • 3-[(Z)-(3-sec-Butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one Molecular Formula: C₁₉H₂₂N₄O₂S₂ Molecular Weight: 402.54 g/mol Key Difference: The thiazolidinone ring introduces sulfur atoms and a ketone group, enabling hydrogen bonding and redox activity. Such derivatives are explored for antimicrobial or anticancer applications .
Piperazinyl and Methoxy-Substituted Analogs
  • 2-(3,4-Dimethoxyphenyl)-7-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
    • Molecular Formula : C₂₃H₂₅N₅O₃
    • Molecular Weight : 427.48 g/mol
    • Key Difference : Piperazine and methoxy groups enhance water solubility and modulate receptor interactions, making these analogs candidates for CNS-targeting drugs .

Halogenated Derivatives

  • 3-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one
    • Molecular Formula : C₈H₅ClN₂O
    • Molecular Weight : 180.60 g/mol
    • Key Difference : Halogenation at the 3-position increases electrophilicity, facilitating nucleophilic substitution reactions in medicinal chemistry workflows .

Comparative Data Table

Compound Class Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
Parent Compound 2-Benzylamino, 3-(E-Benzylimino) 380.45 High lipophilicity [1, 14]
Methylbenzyl Derivative 4-Methylbenzyl groups 396.49 Enhanced steric bulk [1]
Allyl Derivative Allyl groups 268.31 Increased reactivity [3]
Thiazolidinone Hybrid sec-Butyl-thiazolidinone 402.54 Antimicrobial potential [16]
Piperazinyl-Methoxy Analog 3,4-Dimethoxyphenyl, piperazine 427.48 CNS drug candidate [8]

Biological Activity

The compound 2-(benzylamino)-3-[(E)-(benzylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a member of the pyrido[1,2-a]pyrimidin-4-one class, notable for its complex structure and potential biological activities. Its molecular formula is C23H20N4O, with a molecular weight of approximately 368.44 g/mol. This compound features a benzylamino group and an imino functional group, which are significant for its chemical reactivity and biological properties.

Chemical Structure

The structural complexity of 2-(benzylamino)-3-[(E)-(benzylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one contributes to its diverse biological activities. The compound consists of a fused bicyclic system that enhances its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Anticancer Properties : Compounds in this class have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Activity : Similar derivatives have demonstrated effectiveness against various microbial strains.
  • Enzyme Inhibition : Certain analogs have been identified as inhibitors of key enzymes involved in metabolic pathways.

Anticancer Activity

A study evaluating the anticancer properties of related compounds found that certain pyrido[1,2-a]pyrimidin derivatives exhibited significant cytotoxic effects on cancer cell lines. For example, compounds structurally related to 2-(benzylamino)-3-[(E)-(benzylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one were tested against various cancer cell lines, showing IC50 values in the micromolar range, indicating effective inhibition of cell growth .

Enzyme Inhibition Studies

Research has also focused on enzyme inhibition capabilities. For instance, analogs of this compound were tested for their ability to inhibit α-mannosidase and tyrosinase enzymes. The results indicated that some derivatives significantly inhibited these enzymes, suggesting potential applications in treating conditions related to enzyme dysregulation .

Comparative Analysis of Related Compounds

Compound NameStructureNotable Properties
2-(Benzylamino)-9-methyl-3-[(E)-(nitrophenylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-oneStructureAnticancer activity
2-(Benzylamino)-9-methyl-3-[(3-pyridinylmethyl)imino]-4H-pyrido[1,2-a]pyrimidin-4-oneStructureAntimicrobial properties
3-(Chloroethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-oneStructureDiverse biological activities

The mechanisms by which 2-(benzylamino)-3-[(E)-(benzylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one exerts its biological effects include:

  • Cell Cycle Arrest : Similar compounds have been shown to induce G2/M phase arrest in cancer cells.
  • Apoptosis Induction : Some derivatives trigger apoptosis through pathways involving caspases and Bcl-2 family proteins.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.